Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-
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Overview
Description
Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- is a chemical compound with the molecular formula C10H13FN2O It is a derivative of acetamide, characterized by the presence of an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- typically involves the reaction of 4-fluorophenylacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)glycinamide
- Acetamide, N-(4-fluorophenyl)-2-chloro-
- Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-
Uniqueness
Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- is unique due to its specific structural features, such as the presence of both an amino group and a fluorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
864273-35-8 |
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Molecular Formula |
C10H13FN2O |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7,12H2,(H,13,14) |
InChI Key |
HMSHUELZADJLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CN)F |
Origin of Product |
United States |
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